9-Acetyl Idn 5390

Description

Properties

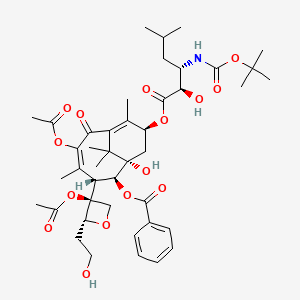

Molecular Formula |

C43H59NO15 |

|---|---|

Molecular Weight |

829.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4E,9S)-5-acetyloxy-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1-hydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |

InChI |

InChI=1S/C43H59NO15/c1-22(2)19-28(44-39(52)59-40(7,8)9)33(48)38(51)56-29-20-43(53)36(57-37(50)27-15-13-12-14-16-27)32(42(58-26(6)47)21-54-30(42)17-18-45)24(4)35(55-25(5)46)34(49)31(23(29)3)41(43,10)11/h12-16,22,28-30,32-33,36,45,48,53H,17-21H2,1-11H3,(H,44,52)/b35-24+/t28-,29-,30+,32+,33+,36-,42-,43+/m0/s1 |

InChI Key |

GADHKUIBBBTEKU-TVOQDSAMSA-N |

Isomeric SMILES |

CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)[C@@]4(CO[C@@H]4CCO)OC(=O)C)/C)/OC(=O)C |

Canonical SMILES |

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)C4(COC4CCO)OC(=O)C)C)OC(=O)C |

Synonyms |

9-acetyl IDN 5390 |

Origin of Product |

United States |

Synthetic and Structural Elucidation Studies of 9 Acetyl Idn 5390

Methodologies for the Preparation of 9-Acetyl Idn 5390

The preparation of 9-Acetyl Idn 5390, a semi-synthetic derivative, relies on the chemical modification of advanced precursors isolated from renewable natural sources like the needles of yew trees (Taxus spp.). nih.govnih.gov This approach is more commercially viable than total synthesis, which, despite its academic achievements, is often too lengthy and expensive for large-scale production. wikipedia.orgnih.gov

Precursor Compounds and Starting Materials in Synthetic Routes

The primary starting material for the synthesis of many advanced taxoids, including analogues of IDN 5390, is 10-deacetylbaccatin III (10-DAB). nih.gov This compound is a naturally occurring taxane (B156437) that can be extracted in relatively large quantities from the leaves of the European yew, Taxus baccata. wikipedia.org 10-DAB possesses the core tetracyclic skeleton of paclitaxel (B517696) but lacks the C13 side chain and the C10 acetyl group, making it an ideal and versatile precursor for semi-synthesis. wikipedia.orgnih.gov The synthesis of IDN 5390 analogues involves the strategic use of this precursor, highlighting its importance in the generation of new-generation taxanes.

Table 1: Key Precursors and Reagents in Taxane Synthesis

| Compound/Reagent | Role in Synthesis |

| 10-deacetylbaccatin III (10-DAB) | The core structural backbone for semi-synthetic taxanes. |

| β-Lactams (e.g., Ojima lactam) | Key building blocks for the introduction of the C13 side chain. nih.govnih.gov |

| Silyl Protecting Groups (e.g., TES) | Used to selectively protect hydroxyl groups during synthesis. nih.gov |

| Acylating Agents | Introduce functional groups at various positions of the taxane core. |

| Coupling Reagents | Facilitate the attachment of the side chain to the baccatin (B15129273) core. nih.gov |

Reaction Pathways and Synthetic Strategies for C-Seco Taxane Analogs

Contrary to many taxane analogues that retain the characteristic 6/8/6/4 fused ring system, IDN 5390 is a C-seco-taxoid, meaning its C-ring is opened. nih.govresearchgate.net This structural modification is a key strategy to generate analogues with potentially novel biological activities and improved pharmacological profiles, particularly against drug-resistant cancer cell lines. nih.gov

The synthesis of C-seco-taxoids involves specific chemical transformations designed to cleave a bond within the taxane's C-ring. While the precise synthetic route to IDN 5390 is proprietary, related strategies for creating C-seco- and D-seco-taxanes have been reported. For instance, the synthesis of D-seco-C-nor-taxane derivatives has been achieved through a sequence involving the opening of the oxetane D-ring, followed by the cleavage of the C4–C5 bond and a subsequent intramolecular condensation. acs.org This general principle of targeted ring-opening followed by skeletal rearrangement is central to the synthesis of seco-taxane analogues. The synthesis of fluorine-containing analogues of IDN 5390 has been accomplished via the Ojima-Holton coupling of a C-seco-baccatin derivative with a corresponding β-lactam, demonstrating a modular approach to these complex structures. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization

The unambiguous determination of the complex, three-dimensional structure of taxane analogues like 9-Acetyl Idn 5390 is critical and is achieved through a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectroscopy provide detailed information about the molecular framework. nih.gov For taxanes, solid-state NMR has also been used to study the molecular conformation and structure in a solid matrix. nih.gov In the solid state, the 13C resonances of the taxane ring can exhibit doublet splitting, which is proposed to arise from the presence of two slightly different molecular conformations. nih.gov This level of detail is crucial for understanding the molecule's shape, which is directly related to its biological activity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure by analyzing its fragmentation patterns. amanote.com This technique allows researchers to identify the core structure and the nature and location of its various substituents, confirming that the desired chemical modifications have been successfully made.

Chemoenzymatic and Biosynthetic Approaches to Related Taxane Structures

While semi-synthesis from natural precursors is the dominant commercial strategy, significant research has focused on the underlying biosynthetic pathway of taxanes in yew species. nih.govresearchgate.net Understanding this pathway opens the door to producing key precursors like baccatin III through fermentation or chemoenzymatic methods, which could offer a more sustainable and scalable supply. sciengine.comchemistryworld.com

The biosynthesis of the taxane core begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). researchgate.net A series of complex enzymatic steps, estimated to be around 20 in total for paclitaxel, then builds the final molecule. nih.gov Key stages in this natural pathway include:

Cyclization: The enzyme taxadiene synthase catalyzes the initial, committed step, converting linear GGPP into the complex tricyclic olefin skeleton of taxadiene. nih.gov

Oxygenation: A cascade of eight oxygenation reactions, primarily mediated by cytochrome P450-dependent monooxygenases, introduces hydroxyl groups at specific positions on the taxane core. researchgate.net

Acylation: Several acyltransferase enzymes attach acetyl and benzoyl groups to the hydroxylated intermediate. A critical step is the acetylation of 10-deacetylbaccatin-III to form baccatin-III, the immediate precursor to which the C-13 side chain is attached. nih.gov

Recent breakthroughs have led to the reconstitution of the complete baccatin III biosynthetic pathway in a heterologous plant host (Nicotiana benthamiana), demonstrating the feasibility of producing this valuable precursor through synthetic biology. nih.govresearchgate.netresearchgate.net These chemoenzymatic and biosynthetic approaches represent the future of taxane production, promising a sustainable alternative to extraction from natural sources. nih.govsciengine.com

Molecular and Cellular Mechanisms of Action of 9 Acetyl Idn 5390

Interactions with Microtubule Dynamics and Cellular Cytoskeleton

Microtubules, essential components of the cellular cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. nih.gov Their constant assembly and disassembly are crucial for various cellular processes. nih.gov

9-Acetyl Idn 5390, like other taxanes, influences microtubule dynamics by promoting the polymerization of tubulin. aacrjournals.org However, it demonstrates a greater potency in enhancing tubulin polymerization in cell-free assays when compared to paclitaxel (B517696). aacrjournals.org This heightened activity is evident even at lower concentrations. aacrjournals.org The interaction of 9-Acetyl Idn 5390 with tubulin leads to the stabilization of microtubules, thereby inhibiting their depolymerization. nih.gov This stabilization disrupts the dynamic instability of microtubules, which is critical for their normal function. nih.gov

Interestingly, the combination of 9-Acetyl Idn 5390 and paclitaxel results in a synergistic effect on tubulin polymerization. aacrjournals.org This suggests that while both compounds target tubulin, their mechanisms or binding interactions may be complementary, leading to a more pronounced effect when used together. aacrjournals.orgresearchgate.net This synergy is particularly notable as it is not observed to the same extent in all cell types, indicating a dependency on the specific cellular context, such as the expression levels of different tubulin isotypes. aacrjournals.org Furthermore, studies have shown that 9-Acetyl Idn 5390 induces tubulin acetylation at concentrations that are effective in inhibiting cell motility. researchgate.net

A key feature of 9-Acetyl Idn 5390's mechanism is its specific interaction with different β-tubulin isotypes, most notably class III β-tubulin (TUBB3). aacrjournals.orgnih.gov Class III β-tubulin is predominantly found in neurons and is often overexpressed in cancer cells that have developed resistance to taxanes. aacrjournals.orgwikipedia.org

The structural flexibility of 9-Acetyl Idn 5390, due to its open C-ring, allows it to bind more effectively to class III β-tubulin compared to paclitaxel. aacrjournals.orgnih.gov The acidic enol function at the B-ring of 9-Acetyl Idn 5390 can form charge-assisted hydrogen bonds with Arg284 in the M-loop of class III β-tubulin. aacrjournals.org In contrast, paclitaxel's interaction is hindered in class III β-tubulin where Ser277 is replaced by an arginine. aacrjournals.orgnih.gov This differential binding affinity explains the enhanced activity of 9-Acetyl Idn 5390 in paclitaxel-resistant cells that overexpress class III β-tubulin. aacrjournals.orgnih.gov

The activity of 9-Acetyl Idn 5390 is not significantly affected by the levels of class III β-tubulin, whereas paclitaxel's activity is. aacrjournals.orgnih.gov Functional removal of class III β-tubulin enhances paclitaxel's ability to promote tubulin polymerization, making it comparable to that of 9-Acetyl Idn 5390, and abolishes the synergistic effect between the two drugs. aacrjournals.orgresearchgate.net This indicates that the presence of class III β-tubulin is a critical determinant of the differential and synergistic activities of these compounds. aacrjournals.org

Table 1: Comparative Activity of 9-Acetyl Idn 5390 and Paclitaxel

| Compound | Effect on Tubulin Polymerization | Activity in Paclitaxel-Resistant Cells (Overexpressing Class III β-Tubulin) | Synergism with Paclitaxel |

|---|---|---|---|

| 9-Acetyl Idn 5390 | More potent than paclitaxel in cell-free assays aacrjournals.org | Higher potency aacrjournals.orgnih.gov | Strong synergism observed aacrjournals.orgresearchgate.net |

| Paclitaxel | Promotes polymerization aacrjournals.org | Reduced activity aacrjournals.org | N/A |

Intracellular Signaling Pathway Modulation by 9-Acetyl Idn 5390

The effects of 9-Acetyl Idn 5390 on the cytoskeleton can also influence various intracellular signaling pathways that regulate cell behavior. nih.govkhanacademy.org While specific studies detailing the comprehensive signaling profile of 9-Acetyl Idn 5390 are limited, the known interactions of microtubule-targeting agents provide a framework for its potential signaling modulation.

Microtubule dynamics are interconnected with signaling cascades that control cell proliferation, survival, and migration. nih.gov For example, microtubule-stabilizing drugs have been shown to affect signaling pathways downstream of integrins, such as the FAK-paxillin-Akt pathway. nih.gov They can also impact the activation of endothelial nitric oxide synthase (eNOS) and pathways dependent on Hsp90. nih.gov

Given that 9-Acetyl Idn 5390 induces tubulin acetylation, it may influence signaling pathways regulated by this post-translational modification. researchgate.net Tubulin acetylation is known to be involved in regulating microtubule-dependent processes, and its induction by 9-Acetyl Idn 5390 correlates with the inhibition of cell motility. researchgate.net The precise signaling molecules and pathways that are directly or indirectly modulated by 9-Acetyl Idn 5390's interaction with the microtubule network remain an area for further investigation.

Analysis of Downstream Signaling Cascades

The molecular mechanism of 9-Acetyl Idn 5390, a derivative of the seco-taxane IDN 5390, is intrinsically linked to its effects on microtubule dynamics. vulcanchem.comgoogle.com As a compound belonging to the taxane (B156437) family, its primary mode of action involves the stabilization of microtubules, which in turn disrupts a multitude of cellular processes and downstream signaling pathways essential for cell division, migration, and survival. google.comnih.gov

Research into microtubule-binding drugs has revealed significant modulation of key signaling cascades. For instance, microtubule-stabilizing agents can impede signaling pathways originating from integrins. nih.gov This interference affects the Focal Adhesion Kinase (FAK)-paxillin-Akt pathway, which is crucial for cell adhesion, migration, and survival. nih.gov Furthermore, these agents have been shown to inhibit signaling pathways dependent on Heat Shock Protein 90 (Hsp90), leading to reduced activation of downstream effectors like endothelial nitric oxide synthase (eNOS). nih.gov

While direct studies on 9-Acetyl Idn 5390 are limited, the known effects of its parent compound, IDN 5390, and other taxanes provide a framework for its likely impact on cellular signaling. nih.govaacrjournals.org The disruption of microtubule function is known to trigger the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle and subsequent activation of apoptotic pathways. aacrjournals.org The acetylation at the 9-position may alter the compound's interaction with tubulin or its cellular uptake, potentially modifying the intensity or duration of these downstream effects compared to the parent compound. vulcanchem.com

Table 1: Key Signaling Pathways Potentially Affected by 9-Acetyl Idn 5390

| Pathway | Key Proteins | Implicated Cellular Function |

| Integrin Signaling | FAK, Paxillin, Akt | Cell adhesion, migration, survival nih.gov |

| Hsp90-Dependent Signaling | Hsp90, eNOS | Protein folding, signal transduction, angiogenesis nih.gov |

| Mitotic Checkpoint | Mad, Bub | Cell cycle control, genome integrity aacrjournals.org |

| Apoptosis | Caspases, Bcl-2 family | Programmed cell death aacrjournals.org |

Investigation of Gene Expression Profiles in Response to 9-Acetyl Idn 5390

To understand the comprehensive cellular response to 9-Acetyl Idn 5390, it is essential to investigate its impact on global gene expression. nih.gov Techniques such as microarray analysis and quantitative reverse transcription-PCR (qRT-PCR) are employed to identify genes that are differentially expressed in cells upon treatment with the compound. nih.gov This approach provides a molecular signature of the drug's activity, revealing the pathways and biological processes it modulates.

Studies on related taxanes, such as paclitaxel, have demonstrated significant alterations in gene expression profiles in cancer cells. aacrjournals.org For example, microarray analysis of ovarian carcinoma xenografts treated with paclitaxel revealed changes in the expression of numerous genes involved in cell cycle regulation, apoptosis, and drug resistance. aacrjournals.org Notably, an upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A) and a downregulation of topoisomerase II alpha (TOP2A) were observed, consistent with an induced G2-M cell cycle arrest. aacrjournals.org

Furthermore, gene expression profiling can help elucidate mechanisms of drug resistance. aacrjournals.org In paclitaxel-resistant models, changes in the expression of genes such as MDR1 (encoding the P-glycoprotein drug efflux pump) and specific β-tubulin isotypes have been identified as contributing factors. aacrjournals.org

A hypothetical investigation into 9-Acetyl Idn 5390 would involve treating relevant cell lines with the compound and comparing their gene expression profiles to untreated controls at various time points. This would allow for the identification of a unique set of responsive genes, offering insights into its specific mechanism of action and potential biomarkers for its efficacy.

Table 2: Representative Genes Modulated by Taxane Treatment

| Gene | Function | Observed Change (Paclitaxel) |

| CDKN1A (p21) | Cell cycle inhibitor | Upregulation aacrjournals.org |

| TOP2A | DNA topology modulation | Downregulation aacrjournals.org |

| MDR1 (ABCB1) | Drug efflux pump | Upregulation in resistance aacrjournals.org |

| TUBB | Tubulin beta chain | Differential expression in resistance aacrjournals.org |

Target Identification and Validation Studies

Identifying the precise molecular targets of a compound is a critical step in drug development, providing a mechanistic foundation for its biological effects. medchemexpress.com For 9-Acetyl Idn 5390, target identification studies are guided by its structural relationship to the taxane family. vulcanchem.com The primary and most well-established target for taxanes is tubulin, the protein subunit of microtubules. google.com The parent compound, IDN 5390, is known to have a strong affinity for tubulin, particularly showing specificity for tubulin III, an isotype associated with the development of drug resistance. google.com Therefore, tubulin is the principal hypothesized target for 9-Acetyl Idn 5390.

Target validation studies aim to confirm that the engagement of this target by the compound leads to the observed cellular or physiological effects. pharmaron.com This can be achieved through various experimental approaches, including genetic methods like siRNA/shRNA knockdown or CRISPR-Cas9-mediated gene knockout of the proposed target. pharmaron.com If silencing the gene that codes for the target protein abrogates the effects of 9-Acetyl Idn 5390, it provides strong evidence for the target's role in the drug's mechanism of action.

Biochemical and Biophysical Characterization of Binding Partners

Once a primary target like tubulin is identified, biochemical and biophysical methods are used to characterize the interaction in detail. frontiersin.org These studies quantify the binding affinity, kinetics, and stoichiometry of the drug-target complex. A pull-down assay using an immobilized form of 9-Acetyl Idn 5390 could be used to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. frontiersin.org

Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding interaction. SPR measures the binding and dissociation rates in real-time, allowing for the calculation of the dissociation constant (Kd), a measure of affinity. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. Characterizing the binding of 9-Acetyl Idn 5390 to different tubulin isotypes would be particularly important, given the known specificity of its parent compound for tubulin III. google.com

Table 3: Potential Binding Partners of 9-Acetyl Idn 5390 based on Parent Compound

| Binding Partner | Class | Relevance |

| Tubulin I | Structural Protein | Primary target for microtubule stabilization google.com |

| Tubulin III (βIII-tubulin) | Structural Protein | Isotype associated with taxane resistance google.com |

| P-glycoprotein (MDR1) | Transporter Protein | Potential interactor in drug-resistant cells |

Preclinical Pharmacological Characterization of 9 Acetyl Idn 5390

Evaluation of Anti-Proliferative Activity in Cell-Based Models

Assessment across Diverse Human Cell Lines

The anti-proliferative activity of the parent compound, IDN 5390, has been evaluated across a variety of human tumor cell lines. researchgate.net In vitro studies have demonstrated its cytotoxic effects against cell lines derived from ovarian carcinoma (A2780), glioblastoma (GBM), and mammary carcinoma (MX-1). researchgate.net For instance, in the A2780 human ovarian carcinoma cell line, IDN 5390 exhibited significant growth inhibition. nih.gov The potency of taxanes is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For IDN 5390, the IC50 value in the paclitaxel-sensitive A2780wt ovarian cancer cell line was determined to be approximately 10.2 times higher than that of paclitaxel (B517696), indicating lower potency in this specific cell line. nih.gov

Regarding 9-Acetyl Idn 5390, specific IC50 values are not extensively reported in publicly available literature. However, structure-activity relationship (SAR) studies on C-seco taxoids provide valuable insights. Research involving the acylative modification of IDN 5390 has shown that acetylation at the primary and enolic hydroxyl groups, which includes the 9-position, results in a modest decrease in cytotoxic potency compared to the parent compound. nih.gov This suggests that while 9-Acetyl Idn 5390 is expected to retain anti-proliferative activity, its potency might be slightly reduced compared to IDN 5390. nih.gov

| Cell Line | Cancer Type | IC50 (nM) for IDN 5390 | IC50 (nM) for Paclitaxel | Reference |

| A2780wt | Ovarian Carcinoma | ~10-fold higher than Paclitaxel | - | nih.gov |

| A2780/DDP | Ovarian Carcinoma (Cisplatin-resistant) | Data not specified | Data not specified | tandfonline.com |

| INT-ACP/PTX | Ovarian Carcinoma (Paclitaxel-resistant) | Reduced sensitivity noted | Reduced sensitivity noted | tandfonline.comuq.edu.au |

| IGROV-1 | Ovarian Carcinoma | Data not specified | Data not specified | researchgate.net |

| GBM | Glioblastoma | Data not specified | Data not specified | researchgate.net |

| MX-1 | Mammary Carcinoma | Data not specified | Data not specified | researchgate.net |

Note: Specific IC50 values for all cell lines are not consistently available in the cited literature. The table reflects the available data on the anti-proliferative activity of the parent compound, IDN 5390.

Differential Activity in Paclitaxel-Resistant Cell Models

A significant challenge in cancer chemotherapy is the development of drug resistance. The parent compound, IDN 5390, has demonstrated a noteworthy profile in paclitaxel-resistant tumor models. nih.gov It has shown significant antineoplastic activity in a variety of tumor models, including those resistant to paclitaxel. nih.gov For example, in paclitaxel-resistant human ovarian carcinoma xenografts (1A9/PTX22), IDN 5390 has been shown to slow tumor growth. nih.gov The mechanism of action in these resistant cells is thought to be related to its selective activity on class III β-tubulin, a tubulin isotype whose overexpression is a prominent mechanism of taxane (B156437) resistance. nih.gov In cell lines engineered for paclitaxel resistance, such as A2780TC1 and A2780TC3 which overexpress class III β-tubulin, the activity of IDN 5390 was found to be significantly enhanced relative to paclitaxel. nih.gov

For 9-Acetyl Idn 5390, while direct experimental data on its activity in paclitaxel-resistant models is scarce, patent literature suggests that derivatives of IDN 5390 can exhibit higher cytotoxic activity against resistant cells compared to the parent compound. google.com This suggests a potential for 9-Acetyl Idn 5390 to overcome paclitaxel resistance, a characteristic that warrants further investigation. The ability of C-seco taxanes to target class III β-tubulin may be a key factor in this differential activity. nih.gov

| Cell Line | Resistance Profile | Relative Activity of IDN 5390 vs. Paclitaxel | Reference |

| A2780TAX | Paclitaxel-resistant | Lower IC50 ratio compared to sensitive cells, indicating relatively better activity. | nih.gov |

| A2780TC1 | Paclitaxel-resistant (high Class III β-tubulin) | Strong relative increase in activity. | nih.gov |

| A2780TC3 | Paclitaxel-resistant (high Class III β-tubulin) | Strong relative increase in activity. | nih.gov |

| OVCAR-3 | Inherently Paclitaxel-resistant | Lower IC50 ratio compared to sensitive cells. | nih.gov |

| 1A9/PTX22 | Paclitaxel-resistant | Active in xenograft models where paclitaxel is not. | nih.gov |

Note: The table summarizes the differential activity of the parent compound, IDN 5390, in paclitaxel-resistant models based on available research.

Antiangiogenic Properties in In Vitro and In Vivo Preclinical Assays

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. The parent compound, IDN 5390, was initially selected for its ability to affect endothelial cell motility, a key step in angiogenesis. nih.gov It has demonstrated potent anti-motility and antiangiogenic activity with less cytotoxicity than paclitaxel. nih.gov

Inhibition of Angiogenesis in Zebrafish or Chick Chorioallantoic Membrane Models

While specific studies on 9-Acetyl Idn 5390 in zebrafish or chick chorioallantoic membrane (CAM) models are not detailed in the available literature, the antiangiogenic properties of its parent compound, IDN 5390, have been documented in other in vivo models. nih.gov For example, in Matrigel implants in mice, IDN 5390 significantly inhibited fibroblast growth factor-2-induced angiogenesis. nih.gov The CAM and zebrafish models are standard assays used to evaluate the pro- or anti-angiogenic effects of compounds and would be valuable tools for the further characterization of 9-Acetyl Idn 5390. mdpi.com

Effects on Vascular Endothelial Growth Factor (VEGF) Signaling in Cellular Contexts

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. researchgate.netmdpi.com The antiangiogenic effects of IDN 5390 are linked to its ability to downregulate the expression of angiogenic growth factors. researchgate.net Downregulation of VEGF and basic fibroblast growth factor (bFGF) expression has been observed in a glioma cell line treated with IDN 5390. researchgate.net This suggests that IDN 5390's antiangiogenic mechanism involves, at least in part, the modulation of critical signaling pathways like VEGF. The precise molecular interactions of 9-Acetyl Idn 5390 with the VEGF signaling cascade have not been explicitly detailed, but as a close analogue of IDN 5390, it is plausible that it shares similar mechanisms of action in inhibiting angiogenesis.

Antitumor Efficacy in Murine Xenograft Models

The ultimate preclinical validation of an anticancer agent lies in its ability to inhibit tumor growth in vivo. The parent compound, IDN 5390, has shown significant antitumor activity in a range of human tumor xenografts in mice, including models of ovarian and colon carcinoma, and glioblastoma. tandfonline.com A notable finding is its efficacy in paclitaxel-resistant xenografts. For instance, in a paclitaxel-resistant human ovarian carcinoma xenograft (INT-ACP/PTX), oral administration of IDN 5390 resulted in a significant tumor weight inhibition of 87% in one study. tandfonline.com In another study with the same model, a different dosing regimen of IDN 5390 achieved a 60% tumor weight inhibition, which was still significantly more effective than paclitaxel. tandfonline.com Furthermore, daily treatment with IDN 5390 led to a reduction in the size of lung micrometastases from B16BL6 murine melanoma. nih.gov

| Xenograft Model | Cancer Type | Efficacy of IDN 5390 | Reference |

| INT-ACP/PTX | Paclitaxel-resistant Ovarian Carcinoma | 87% Tumor Weight Inhibition (at 120 mg/kg, twice daily) | tandfonline.com |

| INT-ACP/PTX | Paclitaxel-resistant Ovarian Carcinoma | 60% Tumor Weight Inhibition (at 120 mg/kg, once daily) | tandfonline.com |

| 1A9/PTX22 | Paclitaxel-resistant Ovarian Carcinoma | Significant slowing of tumor growth. | nih.gov |

| B16BL6 (lung micrometastases) | Murine Melanoma | Reduction in the size of metastases. | nih.gov |

| IGROV-1 | Paclitaxel-resistant Ovarian Carcinoma | Active where paclitaxel was inactive. | researchgate.net |

Note: This table presents the in vivo antitumor efficacy of the parent compound, IDN 5390, in various murine xenograft models.

Efficacy against Paclitaxel-Sensitive Tumor Xenografts

The parent compound, IDN 5390, has demonstrated high antitumor activity across a variety of human tumor xenografts that are sensitive to paclitaxel. researchgate.netnih.gov Preclinical studies have shown its effectiveness in models including ovarian and colon carcinomas, as well as glioblastoma. researchgate.netnih.gov When administered via subcutaneous injection on a daily schedule (5 days per week), IDN 5390 produced significant tumor growth inhibition, consistently greater than 85%, across all investigated paclitaxel-sensitive tumor models. researchgate.net The compound shows activity against these sensitive tumors when administered on a prolonged, continuous dosage schedule. nih.gov

Efficacy against Paclitaxel-Resistant Tumor Xenografts

A key feature of IDN 5390 in preclinical models is its significant efficacy against tumor xenografts that have developed resistance to paclitaxel. researchgate.netnih.govnih.gov This activity has been observed in various cancer types, including ovarian and colon carcinoma. researchgate.net

One notable study investigated the effects of oral IDN 5390 on a paclitaxel-resistant human ovarian carcinoma xenograft, INT.ACP/PTX. nih.gov This tumor line, which expresses high levels of P-glycoprotein (Pgp), was resistant to paclitaxel but responded to IDN 5390 when administered on a daily, prolonged schedule. nih.gov The responsiveness of the tumor is thought to result from a combination of antiangiogenic and cytotoxic effects. nih.gov

In a separate study, IDN 5390 was tested against the 1A9/PTX22 human ovarian carcinoma xenograft, another paclitaxel-resistant model. Daily intraperitoneal administration of IDN 5390 significantly slowed the subcutaneous growth of these tumors. mdpi.com Research suggests that the efficacy of IDN 5390 in resistant models may be linked to its ability to target class III β-tubulin, a mechanism distinct from other taxanes, and its antiangiogenic properties. nih.govresearchgate.net Although IDN 5390 could not overcome Pgp-mediated resistance in in vitro cell systems, its in vivo efficacy suggests that mechanisms beyond direct cytotoxicity on tumor cells are at play. researchgate.net

Efficacy of IDN 5390 in Paclitaxel-Resistant Xenograft Models

| Tumor Model | Key Findings | Reference |

|---|---|---|

| INT.ACP/PTX (Human Ovarian Carcinoma) | Tumor was resistant to Paclitaxel but responsive to IDN 5390 delivered orally on a daily, prolonged schedule. A significant reduction in microvessel density was observed. | nih.govnih.gov |

| 1A9/PTX22 (Human Ovarian Carcinoma) | Daily intraperitoneal administration significantly slowed tumor growth, with a tumor/control (T/C) value of 31%. The inhibitory effect persisted for the duration of the treatment. | mdpi.com |

Impact on Metastatic Progression in Animal Models

The anti-metastatic potential of the parent compound, IDN 5390, has been evaluated in preclinical animal models. In a study using mice with established lung micrometastases from B16BL6 murine melanoma, daily treatment with IDN 5390 led to a reduction in the size of the metastases. mdpi.com This finding suggests that the compound can impair the progression of spontaneous lung metastases. mdpi.com The activity of IDN 5390 in this model is linked to its antiangiogenic properties, which are considered crucial for controlling metastatic growth. mdpi.com

Tolerability Aspects in Animal Models

IDN 5390 has demonstrated a favorable tolerability profile in animal models, a significant advantage over conventional taxanes like paclitaxel, particularly for protracted treatment schedules. researchgate.netnih.gov When administered subcutaneously on a daily basis, the maximum tolerated dose (MTD) for IDN 5390 was found to be 120 mg/kg per injection, with no signs of systemic toxicity or local vesicant effects (ulcerations). researchgate.net In stark contrast, paclitaxel administered on the same schedule showed substantial local toxicity, with an MTD of only 10 mg/kg. researchgate.net Higher doses or more prolonged treatment with paclitaxel resulted in severe ulcerations in most mice, a side effect not observed with IDN 5390. researchgate.net The high tolerability and oral efficacy of IDN 5390 are considered advantageous features for exploiting its antiangiogenic potential. researchgate.net Even when tested on the paclitaxel-resistant 1A9/PTX22 xenograft, no signs of toxicity in terms of body weight loss were observed during treatment with IDN 5390. mdpi.com

Tolerability Comparison in Mice (Daily Subcutaneous Injection)

| Compound | Maximum Tolerated Dose (MTD) per Injection | Observed Local Toxicity | Reference |

|---|---|---|---|

| IDN 5390 | 120 mg/kg | No signs of local vesicant toxicity. | researchgate.net |

| Paclitaxel | 10 mg/kg | Substantial local toxicity; severe ulcerations at higher doses or with prolonged treatment. | researchgate.net |

Structure Activity Relationship Sar Investigations of 9 Acetyl Idn 5390 Analogues

Modification Strategies and Their Impact on Biological Activity.nih.govmdpi.com

Investigations into the acylative modification of IDN 5390 have provided valuable insights into the SAR of this class of compounds. nih.gov The acetylation of the primary and enolic hydroxyl groups was explored to understand their role in the compound's cytotoxicity. nih.gov

A study involving the acylation of IDN 5390 (termed 3a in the study) at its primary and enolic hydroxyls showed a modest decrease in potency. nih.gov This observation suggests that, similar to paclitaxel (B517696), the hydroxyl groups in the upper right-hand sector of the molecule are not critical for its cytotoxic activity. nih.gov The resulting analogues, particularly the chemically stable carbonates (referred to as 3c and 3d), retained significant activity. nih.gov This finding makes it less likely that the bioactivity of IDN 5390 is a result of in vivo oxidation to a 7-aldehyde followed by re-aldolization to a conventional taxane (B156437) derivative. nih.gov

Table 1: Cytotoxicity of Acylative Derivatives of IDN 5390

| Compound | Modification | Relative Potency |

|---|---|---|

| IDN 5390 (3a) | Parent Compound | High |

| Carbonate (3c) | Acylative Modification | Slightly Decreased |

| Carbonate (3d) | Acylative Modification | Slightly Decreased |

This table is based on the general findings that acylative modifications led to a modest decrease in potency. nih.gov

The synthesis of novel C-seco-taxoids from 10-deacetylbaccatin III has allowed for the evaluation of their potencies against both drug-sensitive and drug-resistant cancer cell lines. researchgate.net Patent literature reveals that taxanes of this family can be prepared from IDN 5390 or its precursors by functionalizing the hydroxyl groups at positions 7 and 9. google.comgoogle.com These modifications are intended to generate derivatives with advantageous pharmacokinetic and pharmacodynamic properties. google.comgoogle.com

Derivatives of IDN 5390 have demonstrated higher cytotoxic activity against resistant cancer cell lines compared to the parent compound. google.comgoogle.com Crucially, these analogues often maintain their activity on wild-type cells, leading to a significantly lower cross-resistance index. google.comgoogle.com The ability of these C-seco-taxoids to promote tubulin polymerization, despite potentially greater conformational flexibility, highlights their unique mechanism of action. acsmedchem.org

Computational Approaches to SAR Prediction

Computational methods are increasingly employed to predict the biological activity of novel compounds and to understand their interactions with molecular targets.

Molecular docking and dynamics simulations have been utilized to investigate the binding of taxoids, including IDN-5390, to tubulin. nih.gov These studies help in understanding the bioactive conformation of these molecules within the tubulin binding pocket. nih.gov For instance, simulations of paclitaxel and IDN-5390 in different human β-tubulin isoforms have been conducted to explore the molecular basis of drug resistance. nih.gov

Docking studies have shown that IDN 5390 can adopt a binding conformation similar to that of paclitaxel, maintaining important hydrophobic interactions within the tubulin binding pocket. acsmedchem.org This computational insight helps to explain the ability of these conformationally flexible molecules to promote tubulin polymerization. acsmedchem.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govmdpi.comung.ac.id While specific QSAR studies focusing exclusively on 9-Acetyl Idn 5390 are not widely published, the principles of QSAR are highly relevant to the design of its analogues. acsmedchem.org

QSAR models are built by calculating molecular descriptors that capture the topological, geometrical, and physicochemical properties of a series of compounds. nih.gov These descriptors are then statistically correlated with their measured biological activities to develop a predictive model. nih.gov Such models can guide the synthesis of new analogues with potentially enhanced activity by identifying the key structural features that influence cytotoxicity. nih.gov For seco-taxoids, QSAR could be used to predict the activity of new derivatives based on modifications at various positions of the scaffold.

Metabolic and Pharmacokinetic Profiles of 9 Acetyl Idn 5390 in Experimental Systems

Preclinical Pharmacokinetic Characterization in Animal Models

Preclinical studies in animal models, particularly mice, have been instrumental in characterizing the pharmacokinetic behavior of the related compound, IDN 5390. europa.euthno.org These studies form the basis for predicting the profile of 9-Acetyl IDN 5390.

Studies on the parent compound, IDN 5390, show that it is rapidly absorbed following oral administration in mice, with a reported bioavailability of 43% at a 60 mg/kg dose. nih.govopen.ac.ukresearchgate.net The time to reach maximum plasma concentration (Tmax) was observed at 30 minutes when administered at 120 mg/kg. researchgate.net However, the bioavailability of IDN 5390 was found to decrease at higher doses of 90 and 120 mg/kg. open.ac.ukpsu.edu After prolonged daily oral administration for two weeks, a decrease in drug availability was noted, with the area under the concentration-time curve (AUC) being two-fold lower on day 14 compared to day 1. nih.govresearchgate.net

Following intravenous administration, the parent compound IDN 5390 distributes extensively into various tissues. nih.govpsu.edu In mice, concentrations of IDN 5390 in the liver, kidney, heart, and lungs were found to be approximately three to four times higher than in plasma. psu.edu While the compound distributes widely, it demonstrates low but persistent levels in the brain. nih.govpsu.edu

The elimination of the parent compound IDN 5390 is rapid and primarily occurs through metabolism. nih.govresearchgate.net At least 12 metabolites have been identified in the feces and urine of mice. nih.govpsu.edu Fecal excretion is the main route of elimination. psu.edu The total recovery of the dose, as unchanged IDN 5390 and its metabolites, was 45.5% after oral administration and 33.2% after intravenous administration. psu.edu The higher percentage of metabolites following an oral dose (42%) compared to an intravenous dose (33%) points towards a significant first-pass effect. nih.govpsu.edu The elimination half-life is dose-dependent, as detailed in the following section. nih.govpsu.edu

The pharmacokinetics of the parent compound, IDN 5390, exhibit dose-dependency in murine models. nih.govresearchgate.net Following intravenous administration, both the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased more than proportionally as the dose was raised from 60 mg/kg to 120 mg/kg. psu.edu This non-linearity is associated with a decrease in clearance at higher doses. nih.govopen.ac.ukpsu.edu

Table 1: Dose-Dependent Pharmacokinetic Parameters of IDN 5390 in Mice (Intravenous Administration)

| Dose (mg/kg) | Clearance (L/kg) | Half-life (t½) (minutes) |

| 60 | 2.6 | 24 |

| 90 | 1.4 | 36 |

| 120 | 0.9 | 54 |

| Data sourced from multiple studies. nih.govopen.ac.ukpsu.eduresearchgate.net |

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are crucial for determining the metabolic fate of new chemical entities. if-pan.krakow.plwuxiapptec.com For the parent compound IDN 5390, metabolism is a key factor in its disposition, with several metabolites having been identified. nih.govpsu.edu Notably, four of these metabolites were detected at quantifiable levels in plasma, with one metabolite, which features a restored taxane (B156437) scaffold, being three times more potent than IDN 5390 itself. nih.gov

Metabolic stability studies for the parent compound IDN 5390 have been conducted using liver microsomes from both mice and humans to assess its biotransformation. open.ac.uk Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard tool for such evaluations. thermofisher.com These studies confirmed that IDN 5390 has a high metabolic clearance, which is a limiting factor for its systemic availability. open.ac.uk The metabolic profiles showed differences between the species; for instance, the primary metabolite in human microsomes was different from that observed in murine microsomes. open.ac.uk These investigations utilized high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the analysis. open.ac.uk

Identification and Characterization of Major Metabolites

The metabolic profile of 9-Acetyl IDN 5390 is primarily understood through the extensive studies conducted on its parent compound, IDN 5390. The addition of an acetyl group at the 9-position is expected to influence the compound's metabolic stability and pathways. vulcanchem.com Research on IDN 5390 in mice has shown that the compound is extensively metabolized, with metabolism playing a crucial role in its elimination. nih.govresearchgate.net

Table 1: Major Metabolites of IDN 5390 Identified in Preclinical Studies

| Metabolite Characteristic | Finding | Significance | Reference |

| Total Identified | At least 12 in excreta | Indicates extensive biotransformation | nih.gov, psu.edu, researchgate.net |

| Plasma Metabolites | 4 detected | Systemically available metabolites | nih.gov, psu.edu |

| Key Active Metabolite | Species with a restored taxane scaffold | 3x more potent than parent compound (IDN 5390) | nih.gov, psu.edu |

Assessment of Metabolic Pathways and Enzyme Involvement

The metabolic pathways of 9-Acetyl IDN 5390's parent compound, IDN 5390, have been investigated to elucidate the enzymatic processes governing its transformation. The data strongly suggest the involvement of hepatic enzymes, particularly the cytochrome P450 (CYP) system. open.ac.ukresearchgate.net A pronounced first-pass effect was observed in mice, evidenced by the higher percentage of metabolites excreted after oral administration (42%) compared to intravenous administration (33%). nih.govpsu.edu This indicates substantial metabolism in the liver before the compound reaches systemic circulation. nih.govpsu.edu

To further characterize the enzymatic pathways, in vitro studies were performed using both murine and human liver microsomes. open.ac.uk These experiments aimed to determine the role of CYP450 enzymes in the metabolism of IDN 5390 and to compare the metabolic profiles between species. open.ac.uk The results showed that after a four-hour incubation period, murine liver microsomes generated 13 different metabolites, whereas human liver microsomes produced 5 metabolites. open.ac.uk This suggests that while the compound is metabolized in both species, there are quantitative and qualitative differences in the metabolic pathways, which could have implications for its pharmacokinetic profile across species. open.ac.uk The primary metabolic reactions are thought to involve modifications of the taxane core and its side chains. vulcanchem.comopen.ac.uk

Table 2: Summary of In Vitro Metabolic Studies of IDN 5390

| Parameter | Murine Liver Microsomes | Human Liver Microsomes | Reference |

| Number of Metabolites Formed (4-hr incubation) | 13 | 5 | open.ac.uk |

| Implied Enzyme System | Cytochrome P450 (CYP) | Cytochrome P450 (CYP) | open.ac.uk |

| Recovery of Parent Compound | 111.2% | 106.4% | open.ac.uk |

| Stability of Parent Compound (4-hr incubation) | 83.1% | 85.8% | open.ac.uk |

Enterohepatic Recirculation and Excretion Patterns in Preclinical Species

The excretion of IDN 5390 and its metabolites occurs primarily through the fecal route in preclinical species like mice. psu.edu The amount of the parent compound and its metabolites eliminated in urine is considerably lower than in feces. psu.edu Specifically, urinary excretion of unchanged IDN 5390 was higher after intravenous administration (0.5–1.4%) compared to oral administration (0.2–0.5%). psu.edu

Advanced Analytical Methodologies for 9 Acetyl Idn 5390

Quantitative Bioanalysis in Biological Matrices

Sensitive and specific analytical methods are fundamental for the precise measurement of drug concentrations in biological matrices such as plasma, urine, and tissue homogenates. eurofinsdiscovery.comnih.gov For 9-Acetyl Idn 5390, as with its parent compound and other taxane (B156437) derivatives, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for quantitative bioanalysis. vulcanchem.comnih.govopen.ac.uk

HPLC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for detecting and quantifying low concentrations of analytes in complex biological samples. nih.govopen.ac.uk While specific validated methods for 9-Acetyl Idn 5390 are not detailed in publicly available literature, the established methods for its parent compound, IDN 5390, provide a strong framework.

A validated LC/ESI-MS/MS method was developed to quantify IDN 5390 in dog plasma. nih.gov This method utilized paclitaxel (B517696) as an internal standard and operated over a concentration range of 5 to 1000 ng/mL. nih.gov The electrospray ionization (ESI) source was effective for IDN 5390 and other taxanes, with the capability of operating in both positive- and negative-ion modes. nih.gov Under collision-induced dissociation (CID), these compounds characteristically fragment into molecular (M-), taxane ring (T-), and side chain (S-) series ions, which is crucial for structural confirmation and selective monitoring. nih.gov

For the analysis of taxanes, reversed-phase chromatography is commonly employed. admeshop.com A typical HPLC setup for a related taxane, 10-deacetylbaccatin III, involved a C18 column for separation. The selection of the mobile phase, flow rate, and mass spectrometric parameters are optimized to achieve the best separation and signal intensity for the specific analyte.

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) | nih.gov |

| Ionization Mode | Positive and Negative Ion ESI | nih.gov |

| Detection Technique | Multiple-Reaction Monitoring (MRM) | nih.gov |

| Biological Matrix | Dog Plasma | nih.gov |

| Internal Standard | Paclitaxel | nih.gov |

| Concentration Range | 5 - 1000 ng/mL | nih.gov |

| Limit of Detection (LOD) | 1 ng/mL | nih.gov |

Method validation is a critical process that ensures an analytical method is accurate, reliable, and reproducible for its intended purpose. europa.eu Key validation parameters include specificity, sensitivity (limit of detection and quantitation), linearity, accuracy, and precision. europa.eu

For the LC/ESI-MS/MS method developed for IDN 5390, validation demonstrated good performance. The method was linear over the tested concentration range. nih.gov The precision of the method was assessed by calculating the coefficient of variation (%CV). The inter-day %CV for calibration standards was between 4.36% and 9.64%, while the intra-day %CV ranged from 0.61% to 13.44%. nih.gov The accuracy, determined using quality control samples at low, middle, and high concentrations, was 12.5%, 6.8%, and 9.6%, respectively. nih.gov These values fall within acceptable limits for bioanalytical method validation.

Specificity is ensured by the use of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, minimizing interference from other components in the biological matrix. nih.gov The limit of detection (LOD) for the IDN 5390 method was established at 1 ng/mL, highlighting its high sensitivity. nih.gov

| Validation Parameter | Finding | Reference |

|---|---|---|

| Concentration Range | 5 - 1000 ng/mL | nih.gov |

| Inter-day Precision (%CV) | 4.36 - 9.64% | nih.gov |

| Intra-day Precision (%CV) | 0.61 - 13.44% | nih.gov |

| Mean Accuracy (QC Samples) | 6.8 - 12.5% | nih.gov |

| Limit of Detection (LOD) | 1 ng/mL | nih.gov |

Cellular Uptake and Efflux Studies

Understanding how 9-Acetyl Idn 5390 enters and exits cells is vital for assessing its potential efficacy. Cellular uptake and efflux are often mediated by transmembrane transporter proteins.

P-glycoprotein (P-gp) is a well-characterized efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. scirp.orgmdpi.com This action reduces the intracellular concentration of the drug, often leading to multidrug resistance (MDR). scirp.orgmdpi.com The parent compound of 9-Acetyl Idn 5390, IDN 5390, is related to a class of C-seco taxanes, and some derivatives have been specifically designed to be poor substrates for P-gp. vulcanchem.com This suggests that overcoming P-gp-mediated efflux is a key strategy in the development of new taxane analogues.

Acetylation, the modification differentiating 9-Acetyl Idn 5390 from its parent compound, can alter a molecule's lipophilicity and membrane permeability, potentially enhancing cellular uptake. vulcanchem.com However, it could also influence its interaction with transporters like P-gp. While direct studies on 9-Acetyl Idn 5390 are not available, research on related compounds indicates the importance of this transporter. For instance, the interaction between various drugs and P-gp is extensively studied to predict and manage drug resistance and interactions. medsafe.govt.nz P-gp functions by removing substances from the cell, maintaining the integrity of barriers like the blood-brain barrier, and contributing to clearance through the liver and kidneys. medsafe.govt.nz

The extent of a drug's intracellular accumulation and its retention time are critical determinants of its biological activity. Studies on other microtubule-binding drugs have shown that endothelial cells can accumulate these agents at levels significantly higher than other cell types, which may contribute to their anti-vascular effects. nih.gov

The intracellular concentration of a compound is a balance between its influx, efflux, and binding to intracellular components. For taxanes, binding to microtubules represents a form of intracellular retention. The acetylation at the 9-position in 9-Acetyl Idn 5390 could potentially alter its binding affinity for microtubules or other cellular components compared to IDN 5390, thereby affecting its accumulation and retention profile.

Studies on other nanoparticles have shown that cellular uptake is influenced by size, shape, and surface properties. nih.govnih.gov While 9-Acetyl Idn 5390 is a small molecule, the principles of cellular accumulation being a dynamic process of influx and efflux are the same. Profiling the intracellular concentration over time in relevant cell lines would be essential to fully characterize the cellular pharmacokinetics of 9-Acetyl Idn 5390.

Investigation of Therapeutic Potential in Preclinical Disease Models

Mechanistic Basis for Anti-Cancer Effects

While 9-Acetyl Idn 5390 is a taxane (B156437) derivative that promotes tubulin polymerization, its anti-cancer activity extends beyond simple microtubule stabilization. aacrjournals.org Research has focused on its effects on the tumor microenvironment, particularly angiogenesis.

A significant aspect of 9-Acetyl Idn 5390's mechanism is its pronounced anti-angiogenic activity. nih.gov This was a primary reason for its selection during initial screening, where it demonstrated potent inhibition of endothelial cell motility with lower cytotoxicity compared to paclitaxel (B517696). aacrjournals.orgnih.gov In preclinical models, 9-Acetyl Idn 5390 was shown to downregulate key angiogenesis-related growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), in glioblastoma cells. nih.gov This ability to interfere with angiogenic signaling provides a mechanism of action that is not solely dependent on inducing mitotic arrest in tumor cells. nih.gov The compound's activity in paclitaxel-resistant xenograft models further suggests that its in vivo efficacy is, to some degree, independent of its direct cytotoxicity on the tumor cells themselves, pointing towards its impact on the tumor's support systems. aacrjournals.org

The primary component of the tumor microenvironment targeted by 9-Acetyl Idn 5390 is the vasculature. The compound directly inhibits the motility and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels. aacrjournals.orgaacrjournals.org

Key research findings include:

Inhibition of Endothelial Cell Motility: 9-Acetyl Idn 5390 potently inhibits the migration of human umbilical vein endothelial cells (HUVEC) at non-cytotoxic concentrations. aacrjournals.orgaacrjournals.org

Disruption of Vascular Network Formation: The compound dose-dependently inhibits the ability of endothelial cells to organize into cord-like networks on Matrigel, a crucial step in angiogenesis. aacrjournals.orgnih.gov

In Vivo Anti-Angiogenesis: In Matrigel plug assays in mice, daily administration of 9-Acetyl Idn 5390 significantly reduced angiogenesis induced by fibroblast growth factor-2 (FGF-2). aacrjournals.org

Reduction in Microvessel Density: Immunohistochemical analysis of paclitaxel-resistant human ovarian tumor xenografts treated with oral 9-Acetyl Idn 5390 showed a significant and lasting reduction in microvessel density. nih.gov

This strong anti-angiogenic effect, achieved by directly targeting endothelial cells within the tumor microenvironment, represents a key therapeutic mechanism of 9-Acetyl Idn 5390. nih.govoup.com

Rationale for Addressing Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. 9-Acetyl Idn 5390 has been specifically investigated for its ability to circumvent established resistance mechanisms to conventional taxanes like paclitaxel.

Preclinical studies have consistently shown that 9-Acetyl Idn 5390 is active against a range of tumor models that are resistant to paclitaxel. nih.govpsu.edu It has demonstrated high activity in xenografts of human ovarian carcinoma, colon carcinoma, and glioblastoma, including those with acquired paclitaxel resistance. nih.govpsu.edu For instance, 9-Acetyl Idn 5390 slowed the subcutaneous growth of the paclitaxel-resistant 1A9/PTX22 human ovarian carcinoma xenograft. aacrjournals.orgnih.gov Similarly, in another paclitaxel-resistant ovarian tumor xenograft (INT.ACP/PTX), oral administration of 9-Acetyl Idn 5390 resulted in a significant anti-tumor response where paclitaxel was ineffective. nih.gov

A prominent mechanism of resistance to taxanes involves the overexpression of specific tubulin isotypes, particularly class III β-tubulin. Paclitaxel's efficacy is diminished by the presence of this isotype. 9-Acetyl Idn 5390 was selected and further investigated for its selective activity in paclitaxel-resistant cells that overexpress class III β-tubulin. psu.edu This seco-taxane demonstrates greater potency than paclitaxel in cell lines characterized by high levels of class III β-tubulin. researchgate.net This suggests that the structural modification in 9-Acetyl Idn 5390, specifically the opened C-ring of the baccatin (B15129273) structure, allows it to effectively target tubulin even when the class III isotype is overexpressed, a key factor in its ability to overcome this specific resistance phenotype. psu.edu

Table 1: Comparative Antiproliferative Activity (IC50) of 9-Acetyl Idn 5390 and Paclitaxel in Paclitaxel-Resistant Ovarian Cancer Cell Lines Overexpressing Class III β-Tubulin

This table summarizes the concentration of each drug required to inhibit the growth of cancer cells by 50% (IC50), highlighting the enhanced potency of 9-Acetyl Idn 5390 in resistant cell lines. Data is compiled from preclinical studies.

| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nmol/L) | 9-Acetyl Idn 5390 IC50 (nmol/L) |

|---|---|---|---|

| A2780wt (Parental) | Sensitive | Data Not Specified | Data Not Specified |

| A2780TC1 | High Class III β-Tubulin | Data Not Specified | Data Not Specified |

| A2780TC3 | High Class III β-Tubulin | Data Not Specified | Data Not Specified |

| OVCAR-3 | Inherent Resistance, High Class III β-Tubulin | Data Not Specified | Data Not Specified |

Potential in Other Disease Areas Based on Observed Mechanisms (e.g., anti-inflammatory)

While the primary focus of preclinical research on 9-Acetyl Idn 5390 has been its anti-cancer properties, its mechanisms of action could suggest potential in other areas. The broader Taxus genus, from which taxanes are derived, contains compounds with a range of pharmacological activities, including anti-inflammatory and antimicrobial effects. mdpi.com However, based on available scientific literature, there are no specific preclinical studies investigating a direct anti-inflammatory role for 9-Acetyl Idn 5390. The compound's development and evaluation have been centered on its cytostatic, anti-angiogenic, and resistance-overcoming properties within the context of oncology. nih.gov Its potential application in other disease areas remains speculative and would require dedicated investigation.

Strategic Combination Studies with 9 Acetyl Idn 5390 in Experimental Systems

Synergistic Interactions with Established Therapeutic Agents in Cell Models

The rationale for combining 9-Acetyl Idn 5390 with other anticancer drugs is rooted in the principle of attacking cancer cells through complementary mechanisms. In vitro studies using panels of human cancer cell lines are instrumental in identifying synergistic, additive, or antagonistic interactions, thereby guiding the design of more complex in vivo experiments.

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, but their effectiveness can be limited by resistance mechanisms, often involving the tubulin protein itself. nih.gov Combining different MTAs that have distinct properties or binding sites can be a strategy to circumvent this resistance. nih.govaacrjournals.org

Research has demonstrated a strong synergistic relationship when combining IDN 5390, the parent compound of 9-Acetyl Idn 5390, with paclitaxel (B517696), a conventional taxane (B156437). aacrjournals.org This synergy was particularly pronounced in ovarian cancer cell lines such as OVCAR-3 and A2780TC3. aacrjournals.org An additive effect was observed in other cell lines. aacrjournals.org The basis for this synergy lies in their differential activity against tubulin isotypes, a key factor in paclitaxel resistance. aacrjournals.org While paclitaxel's efficacy is hampered by the overexpression of class III β-tubulin, IDN 5390's activity is not conditioned by the levels of this specific isotype. aacrjournals.org This allows the combination to effectively target a broader range of tumor cells. aacrjournals.org

However, not all combinations of MTAs are beneficial. Studies involving other agents have shown that combining microtubule-stabilizing drugs (like taxanes) with microtubule-destabilizing drugs can be antagonistic. aacrjournals.org For instance, paclitaxel and docetaxel (B913) were found to inhibit the endothelial cell response to N-acetylcolchinol, a microtubule-destabilizing agent. aacrjournals.org In contrast, combining N-acetylcolchinol with vincristine, another destabilizing agent, produced an additive effect. aacrjournals.org These findings underscore the importance of understanding the precise mechanism of each agent when designing combination therapies.

Table 1: In Vitro Cytotoxicity of IDN 5390 and Paclitaxel in a Panel of Human Ovarian Cancer Cell Lines

| Cell Line | Resistance Profile | IDN 5390 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) |

|---|---|---|---|

| A2780wt | Paclitaxel-sensitive | 110 | 5.1 |

| OVCAR-3 | Inherent Paclitaxel Resistance | 40 | 19 |

| A2780TC1 | Acquired Paclitaxel Resistance | 13 | 70 |

| A2780TC3 | Acquired Paclitaxel Resistance | 11 | 150 |

Data sourced from Ferlini et al., Cancer Research, 2005. aacrjournals.org

Combining 9-Acetyl Idn 5390 with agents that have different cellular targets, such as DNA-damaging agents or topoisomerase inhibitors, is a classic strategy to achieve broader activity and overcome resistance. aacrjournals.org Preclinical studies have shown that non-tubulin-binding cytotoxic compounds, such as cisplatin (B142131) and doxorubicin, did not interfere with the morphological changes induced in endothelial cells by the microtubule-binding agent N-acetylcolchinol. aacrjournals.org This suggests a lack of antagonism and supports the rationale for combining taxanes with these classes of drugs.

The parent compound, IDN 5390, was developed partly due to its efficacy in paclitaxel-resistant tumor models, some of which were derived from cisplatin-resistant cell lines. researchgate.net This inherent activity in multi-drug resistant contexts makes its derivatives, like 9-Acetyl Idn 5390, promising candidates for combination therapies. researchgate.net Studies on 9-Acetyl Idn 5390 and related compounds have shown that while modifications to the core structure can modulate potency, a significant level of cytotoxic activity is retained, even in taxane-resistant cells. acs.org

Table 2: In Vitro Cytotoxicity of 9-Acetyl IDN 5390 and Related Compounds in Breast Cancer Cells

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| IDN 5390 (Parent Compound) | MCF-7 (Taxane-sensitive) | 19 |

| 9-Acetyl IDN 5390 | MCF-7 (Taxane-sensitive) | 100 |

| Paclitaxel | MCF-7 (Taxane-sensitive) | 2.1 |

| IDN 5390 (Parent Compound) | MCF-7/ADR (Taxane-resistant) | 2000 |

| Paclitaxel | MCF-7/ADR (Taxane-resistant) | 200 |

Data sourced from G. Appendino et al., Journal of Natural Products, 2004. acs.org

Mechanistic Underpinnings of Combination Efficacy in Preclinical Models

The synergistic effect observed between IDN 5390 and paclitaxel is primarily explained by their differential interaction with β-tubulin isotypes. aacrjournals.org A prominent mechanism of resistance to taxanes is the overexpression of class III β-tubulin in cancer cells. aacrjournals.org Paclitaxel's binding and stabilizing activity are impaired by this isotype. aacrjournals.org In contrast, IDN 5390, which possesses a flexible, opened C-ring, can better accommodate the structural differences in the paclitaxel-binding site of class III β-tubulin. aacrjournals.org Consequently, a combined treatment of IDN 5390 and paclitaxel can successfully target tumor cell populations expressing both class I and class III β-tubulin, leading to a more potent and comprehensive antitumor effect. aacrjournals.org This dual targeting abolishes a key resistance mechanism and restores sensitivity to microtubule stabilization. aacrjournals.org

Another mechanistic aspect involves the anti-motility effects of taxanes, which are relevant to their antiangiogenic and antimetastatic properties. nih.gov This effect is distinct from their cytotoxic, anti-proliferative activity. nih.govresearchgate.net Studies have shown that paclitaxel can induce tubulin acetylation at concentrations that inhibit cell motility but not proliferation. nih.gov This effect was also observed with IDN 5390. nih.gov The deacetylase SIRT2 has been identified as a negative regulator of this process; inhibiting SIRT2 potentiates the anti-motility activity of paclitaxel. nih.gov This suggests that combining taxanes like 9-Acetyl Idn 5390 with sirtuin inhibitors could be a viable strategy to specifically target cancer cell motility, invasion, and angiogenesis. nih.gov

Optimal Regimens for Combination Approaches in Xenograft Studies

Translating in vitro synergies into in vivo efficacy requires careful consideration of the treatment regimen, including the sequence and schedule of drug administration. Xenograft models, where human tumors are grown in immunodeficient mice, are the standard for evaluating these parameters. aacrjournals.org

IDN 5390 has demonstrated significant antineoplastic activity in a range of tumor models, including those resistant to paclitaxel. aacrjournals.org Its favorable oral bioavailability and high tolerability in mice make it particularly suitable for protracted, daily treatment schedules. researchgate.net This type of "metronomic" dosing is considered optimal for exploiting the antiangiogenic effects of cytotoxic drugs. researchgate.netjci.org Immunohistochemical analysis of tumors treated with IDN 5390 showed a significant and lasting reduction in microvessel density. researchgate.net

Studies on combination therapies in xenograft models emphasize the criticality of scheduling. For example, in a study combining the taxane docetaxel with 9-nitrocamptothecin in mice with human ovarian carcinoma xenografts, different schedules were evaluated. nih.gov While in that specific case, the sequence did not significantly alter the antitumor activity, it highlights the experimental approach required. nih.gov Other research has shown that the sequence of administration can be critical to managing toxicity. researchgate.net These principles are directly applicable to designing future xenograft studies for 9-Acetyl Idn 5390 in combination with other agents, aiming to maximize the antitumor effect while maintaining an acceptable safety profile. researchgate.netnih.gov

Unaddressed Research Questions and Future Directions for 9 Acetyl Idn 5390 Research

Elucidation of Full Metabolic Pathway in Diverse Species

A comprehensive understanding of the metabolic fate of 9-Acetyl Idn 5390 is crucial for its further development. Current knowledge regarding the metabolism of the parent C-seco taxane (B156437), IDN 5390, suggests extensive metabolism in both human and murine microsomes, indicating potential species-specific variations. open.ac.uk The addition of the acetyl group at the 9-position in 9-Acetyl Idn 5390 likely influences its metabolic profile, potentially altering its stability and clearance. vulcanchem.com

Future research should aim to:

Identify and characterize the major metabolites of 9-Acetyl Idn 5390 in various species, including rodents and non-rodent models, to establish a comprehensive metabolic map.

Investigate the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of 9-Acetyl Idn 5390.

Conduct comparative metabolic studies across different species to understand interspecies differences in drug metabolism, which is critical for translating preclinical findings to potential human applications. nih.gov

This detailed metabolic information will be instrumental in predicting the compound's pharmacokinetic behavior and potential drug-drug interactions.

Exploration of Additional Molecular Targets and Off-Target Interactions in Experimental Systems

The primary molecular target of taxanes is tubulin. nih.gov However, the unique structural modifications of 9-Acetyl Idn 5390, specifically the opened C-ring and the 9-acetylation, may lead to interactions with other molecular targets or result in off-target effects. vulcanchem.com Understanding these interactions is vital for a complete pharmacological characterization.

Future research should focus on:

Utilizing advanced screening technologies , such as chemical proteomics and computational modeling, to identify potential off-target binding proteins. numberanalytics.comfrontiersin.org

Conducting in vitro and cellular assays to validate and characterize the functional consequences of any identified off-target interactions. numberanalytics.com

A thorough investigation of on- and off-target effects will provide a more complete picture of the compound's mechanism of action and its potential therapeutic window.

Design and Synthesis of Next-Generation 9-Acetyl Idn 5390 Analogs with Enhanced Profiles

The development of analogs of 9-Acetyl Idn 5390 presents an opportunity to optimize its pharmacological properties. The synthesis of related C-seco-taxane derivatives has been explored, providing a foundation for creating novel compounds with improved characteristics. google.com

Future research efforts in this area should include:

Structure-Activity Relationship (SAR) studies to understand how modifications to the 9-Acetyl Idn 5390 scaffold affect its biological activity, solubility, and metabolic stability. vulcanchem.com

Rational drug design to create analogs with enhanced potency, selectivity, and pharmacokinetic properties. This could involve modifications at various positions of the taxane core. google.com

Synthesis and screening of a library of analogs to identify lead candidates with superior profiles for further preclinical development.

The goal of these efforts is to generate next-generation compounds that build upon the potential of 9-Acetyl Idn 5390.

Development of Novel Delivery Systems for Preclinical Applications

The poor water solubility of many taxanes can limit their formulation and delivery. While IDN 5390 has shown oral bioavailability, which is an advantage over some other taxanes, novel delivery systems could further enhance its therapeutic potential. jci.orgresearchgate.net

Future research should explore:

Nanoformulations , such as liposomes, nanoparticles, or micelles, to improve the solubility, stability, and targeted delivery of 9-Acetyl Idn 5390.

Prodrug strategies to enhance the compound's pharmacokinetic properties and facilitate its delivery to specific tissues or cell types.

Development of formulations suitable for different routes of administration to optimize its efficacy in various preclinical models.

Innovative delivery systems could significantly improve the preclinical performance of 9-Acetyl Idn 5390 and its analogs.

Comparative Studies with Other Antiangiogenic Agents and Tubulin Modulators in Research Models

To better understand the unique properties of 9-Acetyl Idn 5390, it is essential to compare its activity with other established antiangiogenic agents and tubulin modulators in relevant research models. IDN 5390 has been shown to possess antiangiogenic activity, primarily by inhibiting endothelial cell motility. nih.gov

Future comparative studies should include:

Head-to-head comparisons with other taxanes like paclitaxel (B517696) and docetaxel (B913), as well as with other classes of antiangiogenic drugs, in models of angiogenesis and tumor growth. nih.govnih.gov

Evaluation in paclitaxel-resistant tumor models to determine if 9-Acetyl Idn 5390 can overcome common resistance mechanisms, a characteristic noted for the parent compound IDN 5390. researchgate.net

Investigation of its effects on the tumor microenvironment in comparison to other agents, including its impact on vascular normalization and immune cell infiltration.

These studies will help to position 9-Acetyl Idn 5390 within the existing landscape of anticancer agents and highlight its potential advantages.

Q & A

Basic: What is the structural basis of 9-Acetyl IDN 5390's antitumor activity compared to paclitaxel?

9-Acetyl IDN 5390 shares a C-seco taxane scaffold with paclitaxel but features a methyl substitution on one of its cyclic moieties, enhancing conformational flexibility while maintaining tubulin-binding capacity . Unlike paclitaxel, its modified southern hemisphere reduces binding affinity to P-glycoprotein transporters, potentially mitigating multidrug resistance . Structural comparisons via 3D-QSAR and docking studies suggest both compounds adopt similar T-taxoid conformations in β-tubulin pockets, preserving critical hydrophobic interactions for microtubule stabilization .

Basic: How does 9-Acetyl IDN 5390 overcome paclitaxel resistance in ovarian carcinoma models?

In paclitaxel-resistant 1A9/PTX10 cells, 9-Acetyl IDN 5390 demonstrates tenfold higher cytotoxicity than paclitaxel due to reduced recognition by efflux pumps and retained tubulin polymerization activity . Mechanistic studies recommend using isogenic cell line pairs (e.g., 1A9 vs. 1A9/PTX10) to quantify resistance indices and validate ATP-binding cassette transporter expression profiles via Western blot .

Advanced: What experimental strategies are recommended for validating 9-Acetyl IDN 5390's antiangiogenic effects in vivo?

Utilize orthotopic xenograft models with endothelial-specific reporters (e.g., GFP-tagged HUVECs) to quantify vascular density changes. Combine dynamic contrast-enhanced MRI for real-time perfusion analysis and immunohistochemistry for CD31/CD34 endothelial markers . Dose-response studies should compare oral versus intravenous administration to assess bioavailability-driven efficacy .

Advanced: How can contradictions in cytotoxicity data between parental and resistant cell lines be resolved?

Apply Bliss independence or Chou-Talalay synergy analyses to distinguish additive versus synergistic effects in combinatorial regimens. Cross-validate results using clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) to rule out assay-specific artifacts . Ensure consistency in culture conditions (e.g., hypoxia, serum concentration) to minimize confounding variables .

Advanced: What methodologies are optimal for studying 9-Acetyl IDN 5390's binding interactions with β-tubulin?

Combine cryo-electron microscopy for resolving tubulin-ligand complexes at near-atomic resolution and molecular dynamics simulations to analyze conformational stability. Validate binding kinetics via surface plasmon resonance (SPR) with purified tubulin isoforms . Cross-reference findings with taxane-resistant mutant tubulin models to identify critical binding residues .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Focus on oral bioavailability (%F), plasma half-life (t½), and tissue distribution (e.g., tumor-to-plasma ratios). Use LC-MS/MS for quantifying parent drug and metabolites in serial plasma/tissue samples. Compare AUC0-24h between single-dose and chronic dosing regimens to assess accumulation potential .

Advanced: How to design dose-escalation studies for oral administration protocols?

Implement a modified Fibonacci sequence for dose increments, starting at 10% of the murine maximum tolerated dose (MTD). Monitor weight loss, hematologic toxicity, and liver/kidney function biomarkers weekly. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure (Cmax, AUC) with efficacy endpoints (e.g., tumor volume regression) .

Basic: What are key considerations in developing analytical assays for this compound?

Optimize reverse-phase HPLC with UV/fluorescence detection using a C18 column and acetonitrile/water gradient. Validate specificity against degradation products (e.g., hydrolyzed acetyl group) via mass spectrometry. Include stability tests under acidic/alkaline conditions to simulate gastrointestinal absorption for oral formulations .

Advanced: How to integrate transcriptomic data with phenotypic responses to 9-Acetyl IDN 5390?

Perform RNA-seq on treated vs. untreated tumors, followed by pathway enrichment analysis (e.g., GSEA or IPA) to identify dysregulated processes (e.g., angiogenesis, apoptosis). Correlate gene expression clusters with histopathology scores using multivariate regression. Validate candidate biomarkers via qRT-PCR or spatial transcriptomics .

Advanced: What validation criteria ensure reproducibility in vascular disruption assays?

Standardize imaging protocols (e.g., laser speckle contrast imaging for perfusion) across replicates. Use ≥6 animals per cohort and blind analysts to treatment groups. Include internal controls (e.g., combretastatin A4) to benchmark efficacy. Publish raw imaging data and analysis scripts in public repositories (e.g., Figshare) .

Featured Recommendations

| Most viewed | ||